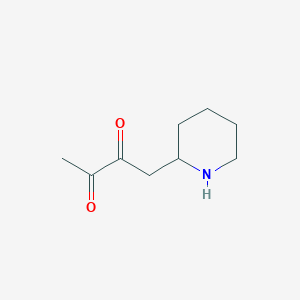
1-(Piperidin-2-yl)butane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-2-yl)butane-2,3-dione is an organic compound with the molecular formula C₉H₁₅NO₂ It is characterized by the presence of a piperidine ring attached to a butane-2,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Piperidin-2-yl)butane-2,3-dione can be synthesized through several methods. One common approach involves the reaction of piperidine with butane-2,3-dione under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-2-yl)butane-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the dione moiety into alcohols or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(Piperidin-2-yl)butane-2,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Piperidin-2-yl)butane-2,3-dione exerts its effects involves interactions with various molecular targets. The piperidine ring can interact with biological receptors, while the dione moiety can participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)butane-2,3-dione: Similar in structure but with a pyridine ring instead of a piperidine ring.
1-(Morpholin-2-yl)butane-2,3-dione: Contains a morpholine ring, offering different chemical properties.
Uniqueness
1-(Piperidin-2-yl)butane-2,3-dione is unique due to its specific combination of a piperidine ring and a butane-2,3-dione moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-piperidin-2-ylbutane-2,3-dione |
InChI |
InChI=1S/C9H15NO2/c1-7(11)9(12)6-8-4-2-3-5-10-8/h8,10H,2-6H2,1H3 |
InChI Key |
XVDZDVFNCGLNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



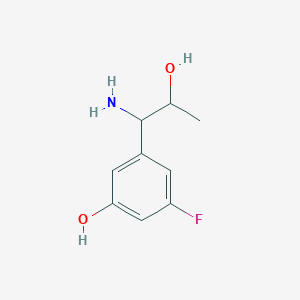
![10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13061251.png)
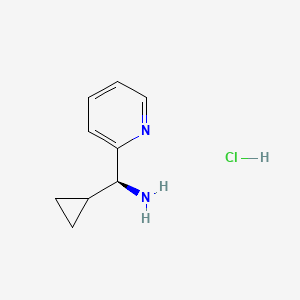

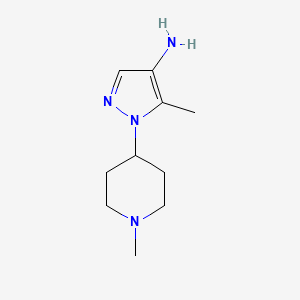
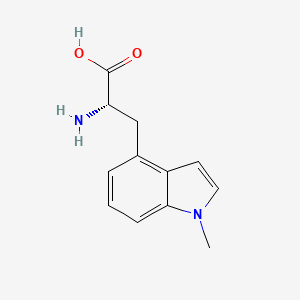
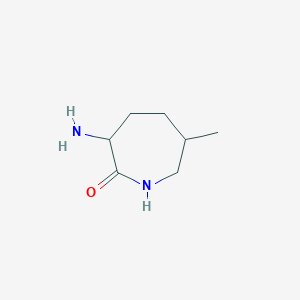
![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)
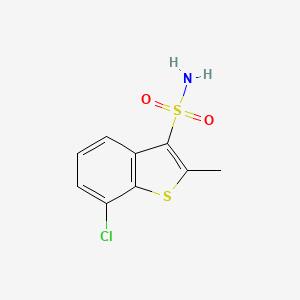
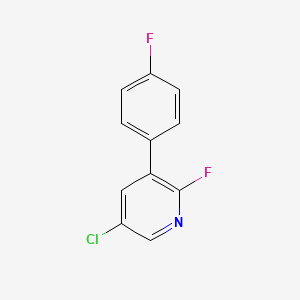
![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride](/img/structure/B13061290.png)
![6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13061297.png)

